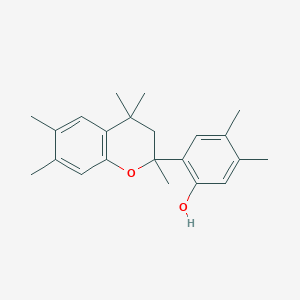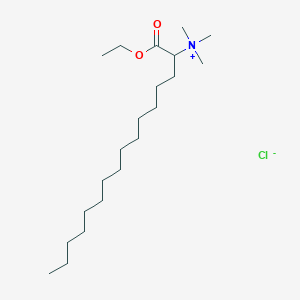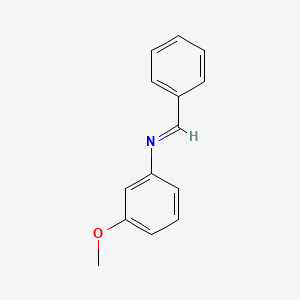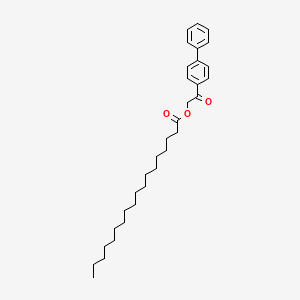
4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol is a complex organic compound with a unique structure that includes multiple methyl groups and a chroman ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenol derivatives with appropriate alkyl halides under basic conditions. The chroman ring can be introduced through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups like nitro, sulfonyl, or halogen groups.
Scientific Research Applications
4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylphenol
- 2,5-Dimethylphenol
- 4,4-Dimethyl-2-pentene
Uniqueness
4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol is unique due to its combination of a chroman ring and multiple methyl groups, which confer distinct chemical and physical properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
102346-13-4 |
|---|---|
Molecular Formula |
C22H28O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
4,5-dimethyl-2-(2,4,4,6,7-pentamethyl-3H-chromen-2-yl)phenol |
InChI |
InChI=1S/C22H28O2/c1-13-8-17(19(23)10-15(13)3)22(7)12-21(5,6)18-9-14(2)16(4)11-20(18)24-22/h8-11,23H,12H2,1-7H3 |
InChI Key |
BWUCXHNBJWCFDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C2(CC(C3=C(O2)C=C(C(=C3)C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11946553.png)


![ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11946582.png)
![2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate](/img/structure/B11946589.png)


![2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline](/img/structure/B11946611.png)

![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B11946629.png)



![13,13-Dimethyl-1,4,8,11-tetrathiadispiro[4.1.4.3]tetradecane](/img/structure/B11946662.png)
